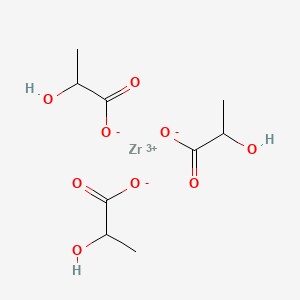
2-hydroxypropanoate;zirconium(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxypropanoate;zirconium(3+) is a coordination compound formed by the interaction of zirconium ions with 2-hydroxypropanoic acid. Zirconium is a transition metal known for its high resistance to corrosion and its ability to form stable complexes with various ligands. 2-hydroxypropanoic acid, also known as lactic acid, is an organic acid commonly found in various biological systems. The combination of these two components results in a compound with unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-hydroxypropanoate;zirconium(3+) typically involves the reaction of zirconium salts, such as zirconium oxychloride or zirconium acetate, with 2-hydroxypropanoic acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
ZrOCl2+3C3H6O3→Zr(C3H5O3)3+2HCl
Industrial Production Methods
In industrial settings, the production of 2-hydroxypropanoate;zirconium(3+) involves the use of large-scale reactors where zirconium salts and 2-hydroxypropanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pH to optimize the yield of the desired product. The resulting solution is then subjected to purification processes, such as filtration and crystallization, to obtain the pure compound.
化学反応の分析
Types of Reactions
2-hydroxypropanoate;zirconium(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and other oxidation products.
Reduction: Under reducing conditions, the zirconium ion can be reduced to lower oxidation states.
Substitution: The 2-hydroxypropanoate ligand can be substituted with other ligands, such as acetate or chloride, to form different zirconium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO₂) and carbon dioxide (CO₂).
Reduction: Reduced zirconium species and lactic acid.
Substitution: Various zirconium complexes with different ligands.
科学的研究の応用
2-hydroxypropanoate;zirconium(3+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its stability and resistance to corrosion.
作用機序
The mechanism of action of 2-hydroxypropanoate;zirconium(3+) involves the coordination of zirconium ions with the carboxylate and hydroxyl groups of 2-hydroxypropanoic acid. This coordination stabilizes the zirconium ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and proteins, through coordination bonds, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
2-hydroxypropanoic acid (lactic acid): A simple organic acid with similar chemical properties but without the coordination with zirconium.
Zirconium acetate: Another zirconium complex with acetate ligands instead of 2-hydroxypropanoate.
Zirconium oxychloride: A common zirconium salt used in various industrial applications.
Uniqueness
2-hydroxypropanoate;zirconium(3+) is unique due to its combination of zirconium’s stability and resistance to corrosion with the biological relevance of 2-hydroxypropanoic acid
特性
CAS番号 |
63919-14-2 |
|---|---|
分子式 |
C9H15O9Zr |
分子量 |
358.43 g/mol |
IUPAC名 |
2-hydroxypropanoate;zirconium(3+) |
InChI |
InChI=1S/3C3H6O3.Zr/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChIキー |
RVAOABFCVMSQPB-UHFFFAOYSA-K |
正規SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


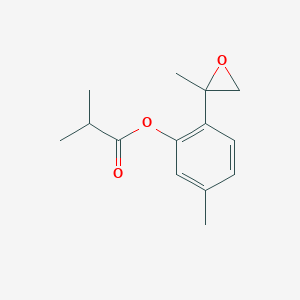
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)


![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)

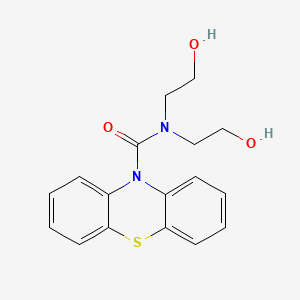
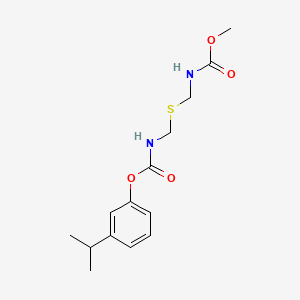
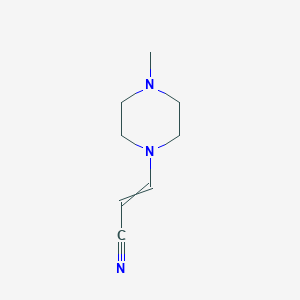
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
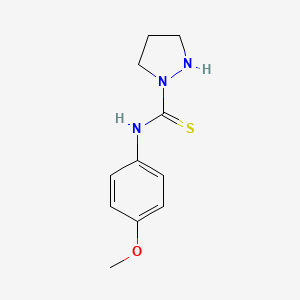
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
